![molecular formula C21H20N2O3S B2777321 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide CAS No. 941994-00-9](/img/structure/B2777321.png)
2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as IPTC, is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. IPTC is a thiophene-based compound that has been synthesized using different methods.
Scientific Research Applications
Spectral Aspects and Biological Applications
The spectral aspects and biological applications of compounds similar to 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide have been explored through the synthesis and study of azomethines with potential antimicrobial properties. Research has shown that new derivatives prepared through reactions with lanthanide chlorides possess fungicidal and bactericidal properties, suggesting a potential for these compounds in microbial inhibition applications (Singh & Singh, 2008).
Catalytic Applications
Divergent palladium iodide catalyzed multicomponent carbonylative approaches have been utilized to synthesize functionalized isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides. These methods demonstrate the versatility of palladium-catalyzed reactions in creating complex molecules, potentially including those related to 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide, for various chemical and pharmaceutical applications (Mancuso et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidine derivatives, akin to 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide, have been studied for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. These compounds demonstrate high effectiveness in preventing corrosion, indicating potential industrial applications in protecting metal surfaces (Fouda et al., 2020).
Photophysical Properties
The synthesis and investigation of blue emissive biaryl and terphenyl derivatives, including compounds related to 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide, have revealed significant photophysical properties. These compounds exhibit luminescence in the blue region with high fluorescence quantum yields, suggesting their applicability in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Novanna et al., 2020).
Antitumor Agents
Isotopically efficient syntheses of nitrothiophenecarboxamides have been explored, yielding compounds with potential as antitumor agents. These studies underscore the potential therapeutic applications of compounds structurally related to 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide in cancer treatment (Shinkwin & Threadgill, 1996).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide are Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .
Mode of Action
It is known that these receptors require collagen binding for their activation . The compound may inhibit these receptors, thereby reducing tumor progressions .
Biochemical Pathways
The affected pathways include those regulated by DDR1 and DDR2. Dysregulation of these receptors can lead to metastatic cancer progressions . By inhibiting these receptors, the compound may disrupt these pathways and their downstream effects, potentially slowing or halting the progression of certain cancers .
Pharmacokinetics
It’s important to note that the stability of similar compounds can be influenced by factors such as ph . These factors can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of DDR1 and DDR2. This inhibition can disrupt cellular signaling pathways, potentially leading to reduced cell proliferation, adhesion, migration, and matrix remodeling . These effects could slow or halt the progression of certain cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide. For example, pH can influence the rate of hydrolysis of similar compounds . Additionally, the presence of other molecules, such as carbohydrates, can potentially interact with the compound and affect its action .
properties
IUPAC Name |
5-phenyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13(2)26-16-10-8-15(9-11-16)20(25)23-21-17(19(22)24)12-18(27-21)14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKVJYVBTMSQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide |
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